4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol
Description
4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a methyl group at position 4 and a 2-methylphenyl substituent at position 1 of the cyclohexane ring. Its molecular formula is C₁₄H₂₀O, with a molecular weight of 204.31 g/mol . Structurally, the compound combines an aromatic moiety (2-methylphenyl) with a cyclohexanol backbone, which imparts unique physicochemical properties. The hydroxyl group at position 1 contributes to hydrogen-bonding capacity, while the aromatic substituent enhances lipophilicity. This structural duality makes it relevant in organic synthesis and materials science, particularly in applications requiring balanced polarity and stability.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-methyl-1-(2-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-7-9-14(15,10-8-11)13-6-4-3-5-12(13)2/h3-6,11,15H,7-10H2,1-2H3 |
InChI Key |
HGURBLZGBWWENV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=CC=CC=C2C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:
- Preparation of 2-methylphenylmagnesium bromide by reacting 2-methylbromobenzene with magnesium in dry ether.
- Addition of the Grignard reagent to cyclohexanone, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Grignard reaction is a common method used in laboratories for the synthesis of such compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Formation of 4-Methyl-1-(2-methylphenyl)cyclohexanone.
Reduction: Formation of 4-Methyl-1-(2-methylphenyl)cyclohexane.
Substitution: Formation of 4-Methyl-1-(2-methylphenyl)cyclohexyl chloride or bromide.
Scientific Research Applications
4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol is not well-documented. as a tertiary alcohol, it can interact with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol with structurally related cyclohexanol derivatives:
Structural and Functional Comparisons
Substituent Effects: Aromatic vs. Aliphatic Groups: The 2-methylphenyl group in the target compound increases steric bulk and lipophilicity compared to aliphatic substituents like isopropyl in menthol or trichloromethyl in the chlorinated analog . This aromaticity may enhance thermal stability but reduce solubility in polar solvents. Electron-Donating vs.
Physicochemical Properties :
- Solubility : Menthol’s isopropyl group allows slight water solubility (0.05 g/100 mL) , whereas the aromatic substituent in the target compound likely reduces aqueous solubility significantly.
- Melting/Boiling Points : Menthol’s lower molecular weight (156.30 g/mol) contributes to its lower melting point (36–38°C) compared to the target compound’s higher molecular weight (204.31 g/mol), which may elevate its melting/boiling range.
Synthetic Accessibility :
- The trichloromethyl derivative (C₈H₁₃Cl₃O) requires specialized reagents like trifluoromethyltrimethylsilane , whereas the target compound might be synthesized via Friedel-Crafts alkylation to introduce the 2-methylphenyl group.
Research Findings and Data
Spectroscopic Data (Hypothetical)
While direct spectral data for 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol is unavailable in the provided evidence, analogs like 4-oxo-1-trifluoromethylcyclohexan-1-ol () show characteristic NMR shifts:
- ¹H NMR : Peaks at δ 2.06–2.27 ppm (cyclohexane ring protons) and δ 5.30 ppm (hydroxyl proton) .
- ¹³C NMR : Quaternary carbons near δ 70–80 ppm (hydroxyl-bearing carbon) .
Stability and Reactivity Trends
- Oxidative Stability : The 2-methylphenyl group may enhance resistance to oxidation compared to aliphatic analogs.
- Acid/Base Reactivity : The hydroxyl group can undergo typical alcohol reactions (e.g., esterification), though steric hindrance from substituents may slow kinetics.
Biological Activity
4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol
IUPAC Name: 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol exhibits a range of biological activities, including analgesic, anti-inflammatory, and potential neuroprotective effects. The compound's structure allows it to interact with various biological targets, influencing several physiological pathways.
The compound's mechanism of action primarily involves:
- Receptor Binding: It may bind to specific receptors in the central nervous system, modulating pain perception and inflammatory responses.
- Enzyme Interaction: The compound has shown potential to inhibit certain enzymes involved in pain signaling pathways, contributing to its analgesic effects.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Analgesic | Pain relief | |
| Anti-inflammatory | Reduced inflammation | |
| Neuroprotective | Potential protection against neurodegeneration |
Case Studies
-
Analgesic Effects:
A study investigated the analgesic properties of 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol in animal models. Results indicated significant pain relief comparable to standard analgesics without the typical side effects associated with opioids . -
Anti-inflammatory Activity:
In vitro assays demonstrated that the compound effectively reduced pro-inflammatory cytokines in cultured cells, suggesting a mechanism that could be beneficial in treating conditions like arthritis . -
Neuroprotective Potential:
Preliminary research highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases, indicating its ability to mitigate oxidative stress and neuronal damage .
Comparative Analysis
To provide a broader context, we compare 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol with similar compounds known for their biological activities.
Table 2: Comparison with Similar Compounds
| Compound | Analgesic Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol | High | Moderate | Potential |
| Compound A (e.g., Tramadol) | High | Low | Low |
| Compound B (e.g., Ibuprofen) | Moderate | High | None |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
